N-ethylacrylamide
Overview
Description
N-ethylacrylamide is a versatile monomer used in the synthesis of polymers with a variety of applications in different fields. Its relevance stems from its ability to form polymers that are responsive to external stimuli such as temperature and pH.
Synthesis Analysis
N-ethylacrylamide can be synthesized through free radical polymerization processes. Kikuchi et al. (2016) described the synthesis of poly(N,N-diethylacrylamide)s using B(C6F5)3-catalyzed group transfer polymerization, which allows for the creation of linear, cyclic, and star-shaped polymers with controlled molecular weights and narrow polydispersities (Kikuchi et al., 2016).
Molecular Structure Analysis
The molecular structure of N-ethylacrylamide-based polymers plays a crucial role in determining their properties. The structure can be altered by varying the substituents on the acrylamide group, leading to changes in the polymer's response to external stimuli. For example, Song et al. (2016) investigated the structure-dependent solution properties of thermo- and pH/CO2-responsive poly(N-[2-(dialkylamino)ethyl]acrylamide)s (Song et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of N-ethylacrylamide-derived polymers are influenced by their unique molecular structures. These polymers are known for their responsiveness to changes in the environment, such as temperature and pH. For instance, the work of Zhu and Zhu (2006) on polyacrylamide-metal nanocomposites highlights the interaction of N-ethylacrylamide-based polymers with metal nanoparticles (Zhu & Zhu, 2006).
Physical Properties Analysis
N-ethylacrylamide polymers exhibit interesting physical properties such as thermoresponsiveness and the ability to form hydrogels. For example, the study by Xue, Huglin, and Jones (2005) explored the swelling and network parameters of crosslinked thermoreversible hydrogels of poly(N-ethylacrylamide), revealing insights into their physical behavior in different environments (Xue et al., 2005).
Scientific Research Applications
Emulsion Polymerization : N-ethylacrylamide is used in emulsion polymerization in supercritical carbon dioxide, leading to the formation of stable polymer colloids with submicrometer-sized particles (Ye & DeSimone, 2005).
Temperature-Sensitive Hydrogels : It is utilized in synthesizing temperature-sensitive hydrogels, which exhibit discontinuous phase transitions during temperature variations (Shuixin, 1989).
N-Substituted Acrylamide Copolymers : N-ethylacrylamide is involved in preparing N-substituted acrylamide copolymers, adjustable within the freezing and boiling points of solutions (Liu & Zhu, 1999).
Poly(N,N-diethylacrylamide) Synthesis : It aids in synthesizing poly(N,N-diethylacrylamide) and poly(N,N-diethylacrylamide)-block-PDE polymers (André et al., 2006).
Applications in Various Industries : Acrylamide, a related compound, finds applications in soil conditioners, wastewater treatment, cosmetics, paper, and textile industries, as well as in laboratories for protein separation by electrophoresis (Friedman, 2003).
Lignin Separation in Pulp Mills : N-ethylacrylamide hydrogels are useful for lignin separation at high temperatures in pulp mills (Cai & Gupta, 2001).
Thermoresponsive Homopolymers : These are used in applications requiring temperature control, such as in photovoltaics (Jiang et al., 2014).
Thermodynamic Studies : Thermosensitive poly(N-ethylacrylamide) microgels are utilized for studying kinetically limited phase transitions and reversible aggregation at high temperatures (Lowe et al., 1998).
Safety And Hazards
Future Directions
N-ethylacrylamide has potential applications in the biomedical field, particularly in drug delivery . For example, poly(N-isopropylacrylamide) and N-ethylacrylamide copolymer gels have been used to study cell-ECM mechanical interactions . These gels are sensitive to external stimuli such as temperature and pH, making them suitable for a wide range of biomedical applications .
properties
IUPAC Name |
N-ethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPMNMYLORDLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25215-59-2 | |
Record name | 2-Propenamide, N-ethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25215-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10430697 | |
Record name | N-ethylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylacrylamide | |
CAS RN |
5883-17-0 | |
Record name | N-ethylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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